molecular formula C21H25BrN2O B14364431 1-Heptyl-4-(5-phenyl-1,3-oxazol-2-YL)pyridin-1-ium bromide CAS No. 92752-09-5

1-Heptyl-4-(5-phenyl-1,3-oxazol-2-YL)pyridin-1-ium bromide

Cat. No.: B14364431
CAS No.: 92752-09-5
M. Wt: 401.3 g/mol
InChI Key: QVDXSNFVUAQLFA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Heptyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium bromide is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Heptyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium bromide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction between an α-haloketone and a nitrile can yield the oxazole ring.

    Substitution Reactions: The phenyl group can be introduced into the oxazole ring through electrophilic aromatic substitution reactions.

    Quaternization: The pyridine ring is quaternized by reacting it with an alkyl halide, such as heptyl bromide, to form the pyridinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-Heptyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Heptyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Heptyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The oxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

1-Heptyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium bromide is unique due to its specific structural features, such as the heptyl group and the pyridinium ion. These features confer distinct physicochemical properties and biological activities, differentiating it from other oxazole derivatives.

Properties

CAS No.

92752-09-5

Molecular Formula

C21H25BrN2O

Molecular Weight

401.3 g/mol

IUPAC Name

2-(1-heptylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole;bromide

InChI

InChI=1S/C21H25N2O.BrH/c1-2-3-4-5-9-14-23-15-12-19(13-16-23)21-22-17-20(24-21)18-10-7-6-8-11-18;/h6-8,10-13,15-17H,2-5,9,14H2,1H3;1H/q+1;/p-1

InChI Key

QVDXSNFVUAQLFA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+]1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.